molecular formula C9H8Cl2N2O B1619179 Clidafidine CAS No. 33588-20-4

Clidafidine

Cat. No.: B1619179
CAS No.: 33588-20-4
M. Wt: 231.08 g/mol
InChI Key: LZQLXSNYZUENIF-UHFFFAOYSA-N
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Description

Clidafidine is a chemical compound with the molecular formula C9H8Cl2N2O . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The preparation of Clidafidine involves several synthetic routes and reaction conditions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield this compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Clidafidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Clidafidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Clidafidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Clidafidine can be compared with other similar compounds, such as:

    Clonidine: Both compounds share structural similarities but have different pharmacological profiles.

    Clindamycin: Clindamycin is an antibiotic used to treat bacterial infections, whereas this compound’s applications are broader, including potential therapeutic uses in cancer.

These comparisons highlight the uniqueness of this compound in terms of its diverse applications and potential therapeutic benefits.

Properties

CAS No.

33588-20-4

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H8Cl2N2O/c10-6-2-1-3-7(11)8(6)13-9-12-4-5-14-9/h1-3H,4-5H2,(H,12,13)

InChI Key

LZQLXSNYZUENIF-UHFFFAOYSA-N

SMILES

C1COC(=N1)NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1COC(=N1)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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